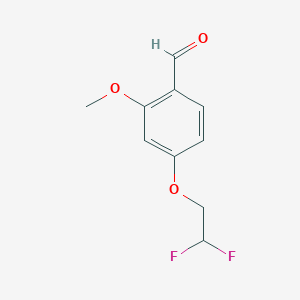
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methoxybenzaldehyde and 2,2-difluoroethanol.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Conditions: Reflux in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization. The reaction parameters, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-(2,2-Difluoroethoxy)-2-methoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
- 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid
- 4-(2,2-Difluoroethoxy)-2,5-dimethoxybenzaldehyde
Uniqueness
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is unique due to the presence of both a difluoroethoxy group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-4-8(15-6-10(11)12)3-2-7(9)5-13/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
ZZQIGEUGVBPHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


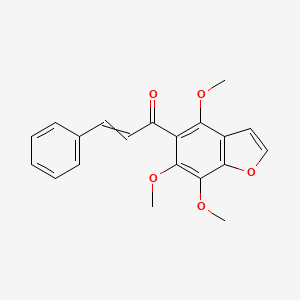
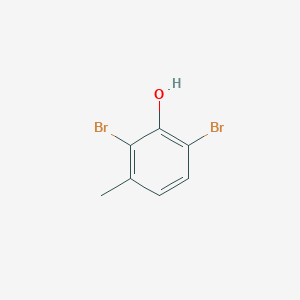
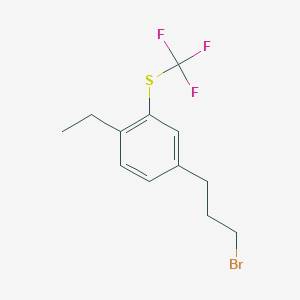
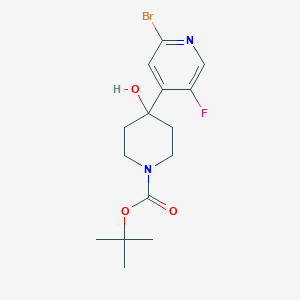
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
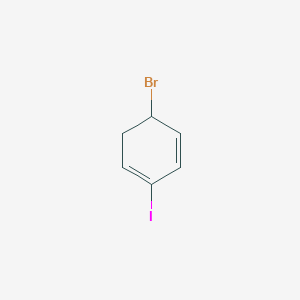
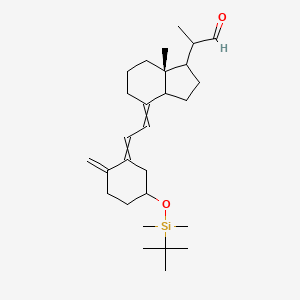
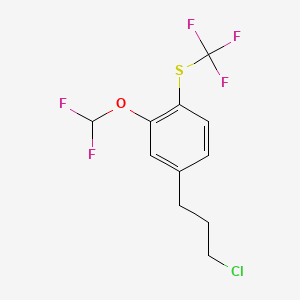

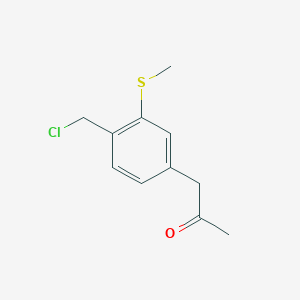
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
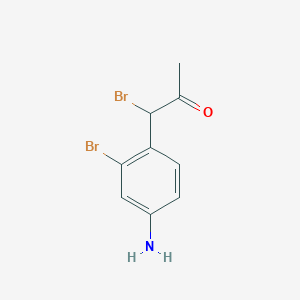
![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
